3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate
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Overview
Description
3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate is a useful research compound. Its molecular formula is C15H36O5Si4 and its molecular weight is 408.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Multiblock Copolymers
A novel method combining enzymatic monomer synthesis with photocontrolled polymerization was used to prepare complex multiblock copolymers. This included new acrylate monomers synthesized via enzymatic transacylation, polymerized using photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) under low energy blue LED light. This method achieved high monomer conversion with excellent integrity of the end group. The process was successful in preparing polymers containing functional groups, including those related to 3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate (Changkui Fu et al., 2014).
Gas Transport Properties in Polymers
The incorporation of 3-[Tris-(trimethylsiloxy)silyl] propyl acrylate (TRIS-A) in polymers like poly(ethylene glycol) diacrylate (PEGDA) was studied for its impact on gas transport properties. The addition of TRIS-A led to an increase in polymer fractional free volume and significantly increased gas permeability, such as CO2 permeability, without a substantial shift in glass transition temperature (V. Kusuma et al., 2010).
Hydrophobic Coating Applications
A study on branched oligosiloxanes derived from compounds including triethoxy(3-(1,1,1,2,5,5,5-hepatfluoro3 - (perfluoropropan-2-yl) - 4-(trifluoromethyl)pent-3-en-2-yl) oxy)propylsilane, a related compound, showed their application in creating stable hydrophobic coatings. These coatings demonstrated significant hydrophobic properties on surfaces like glass and aluminum (Petr D. Shkinev et al., 2021).
Organosiloxane-Acrylate Copolymer for Improved Mechanical Property and Water Resistance
A study involving the synthesis of monomers related to 3-(trimethoxysilyl)propyl methacrylates, which are structurally similar, indicated that copolymers with high organosiloxane content exhibit excellent mechanical properties and water resistance (Xu Liang, 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of certain materials , suggesting that its targets could be the components of these materials.
Mode of Action
It is known to be involved in the synthesis of certain materials , indicating that it likely interacts with other compounds to form new chemical structures.
Biochemical Pathways
Given its role in synthesis processes , it can be inferred that it may be involved in the formation of new chemical bonds, thereby affecting the pathways related to these processes.
Result of Action
Given its role in synthesis processes , it can be inferred that it contributes to the formation of new chemical structures.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, temperature and pH could affect its reactivity and stability.
Properties
IUPAC Name |
3-tris(trimethylsilyloxy)silylpropyl prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36O5Si4/c1-11-15(16)17-13-12-14-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11H,1,12-14H2,2-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBAWVJOPQUAMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCCOC(=O)C=C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O5Si4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431353 |
Source
|
Record name | (3-ACRYLOXYPROPYL)TRIS(TRIMETHYLSILOXY)-SILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17096-12-7 |
Source
|
Record name | (3-ACRYLOXYPROPYL)TRIS(TRIMETHYLSILOXY)-SILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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